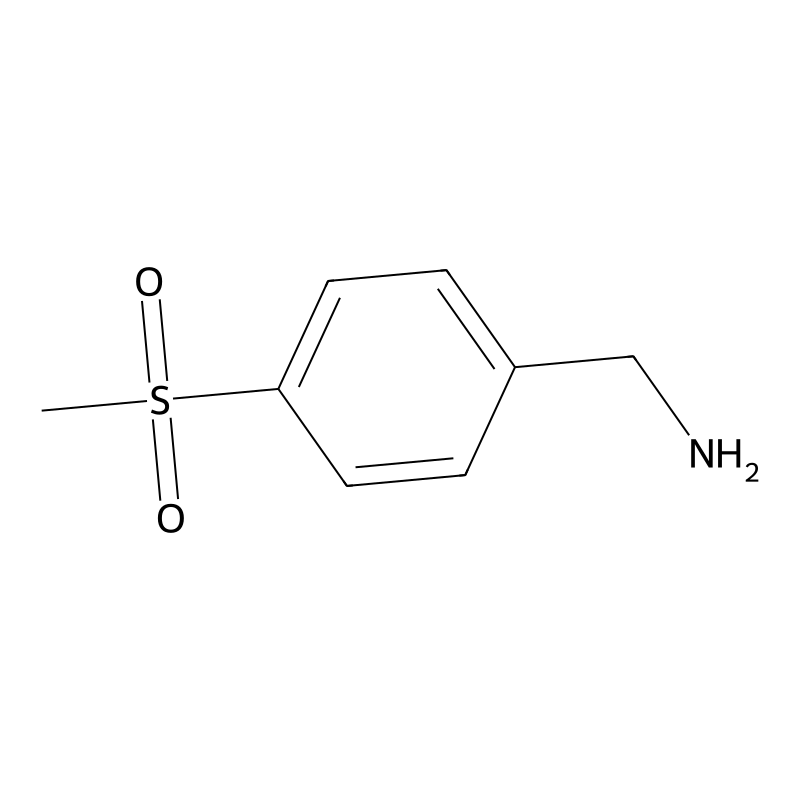4-(Methylsulfonyl)benzylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Methylsulfonyl)benzylamine is an organic compound characterized by the presence of a methylsulfonyl group attached to a benzylamine structure. Its molecular formula is C₈H₁₁NO₂S, and it has a molecular weight of 185.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features, which include both an amine and a sulfonyl group.
- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Deaminative Coupling: As demonstrated in recent studies, benzylamines can engage in deaminative coupling with arylboronic acids, leading to the formation of carbon–carbon bonds, which may be relevant for synthesizing derivatives of 4-(methylsulfonyl)benzylamine .
- Formation of Hydrochloride Salts: This compound can form hydrochloride salts when dissolved in water, enhancing its solubility and stability .
Research indicates that compounds similar to 4-(methylsulfonyl)benzylamine exhibit significant biological activity. For instance, derivatives like 4-methylbenzylamine have been shown to influence food consumption in animal models by interacting with potassium channels in the brain . This suggests that 4-(methylsulfonyl)benzylamine may also possess unique pharmacological properties worth investigating.
Several methods have been explored for synthesizing 4-(methylsulfonyl)benzylamine:
- Direct Amination: The reaction of benzyl chloride with methylsulfonamide in the presence of a base can yield 4-(methylsulfonyl)benzylamine.
- Reduction of Sulfonamide Precursors: Starting from sulfonamide derivatives, reduction processes can lead to the formation of the desired amine compound.
- Schiff Base Formation: By condensing sulfanilamide with appropriate aldehydes followed by reduction, similar compounds can be synthesized, which may include 4-(methylsulfonyl)benzylamine as a target product .
4-(Methylsulfonyl)benzylamine has potential applications in various fields:
- Pharmaceutical Development: Its unique structure may lend itself to drug design, particularly in targeting neurological pathways.
- Chemical Research: As a reagent in organic synthesis, it could facilitate the development of new compounds through its reactivity.
- Biological Studies: Investigating its effects on biological systems could yield insights into its mechanisms of action and therapeutic potential.
Studies on related compounds suggest that 4-(methylsulfonyl)benzylamine may interact with specific ion channels or receptors, particularly those involved in neurotransmission. For example, similar benzylamine derivatives have been shown to modulate potassium channels in the brain, indicating that 4-(methylsulfonyl)benzylamine might also influence neurophysiological processes . Further investigation into its binding affinities and interaction profiles would be essential for understanding its biological roles.
Several compounds share structural similarities with 4-(methylsulfonyl)benzylamine. Below is a comparison highlighting their uniqueness:
The presence of the methylsulfonyl group in 4-(methylsulfonyl)benzylamine distinguishes it from these similar compounds, potentially imparting unique biological activities and chemical reactivities.
XLogP3
UNII
GHS Hazard Statements
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








